Glaucogenin C mono-D-thevetoside
Overview
Description
Glaucogenin C mono-D-thevetoside is a natural product isolated from the roots of Cynanchum stauntonii . It belongs to the class of steroidal glycosides and has a molecular formula of C28H40O9 with a molecular weight of 520.61 g/mol . This compound is known for its unique 13,14 : 14,15-disecopregnane-type skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glaucogenin C mono-D-thevetoside can be isolated from the roots of Cynanchum stauntonii . The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not widely documented, but the isolation from natural sources remains the primary method.
Chemical Reactions Analysis
Types of Reactions: Glaucogenin C mono-D-thevetoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reagents and conditions used in these reactions are not extensively detailed in the literature.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Glaucogenin C mono-D-thevetoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It is used in the study of steroidal glycosides and their biological activities. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it is used in the development of new drugs and in pharmacological research to understand its mechanism of action and potential benefits .
Mechanism of Action
The mechanism of action of Glaucogenin C mono-D-thevetoside involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating various signaling pathways and interacting with cellular receptors . The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Glaucogenin C mono-D-thevetoside is similar to other steroidal glycosides such as glaucogenin-A and glaucogenin-B . These compounds share a similar structural framework but differ in their specific functional groups and biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its unique 13,14 : 14,15-disecopregnane-type skeleton . This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJWPGSJWUHPT-FJUGQGNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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